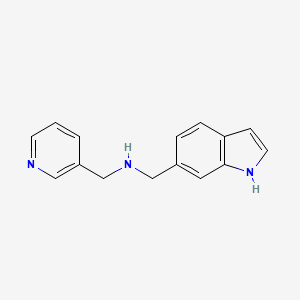

(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine

Description

Properties

IUPAC Name |

1-(1H-indol-6-yl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-14-5-7-18-15(14)8-12/h1-8,10,17-18H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEGXMJUXHXGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction (Petasis Reaction) and Diels-Alder Cascade

- Starting materials: Allylic amines, furylboronic acids, and aldehydes with hydroxyl groups.

- Reaction conditions: The Petasis 3-component reaction is performed in a suitable solvent such as ethanol or methanol, under reflux conditions, often with catalytic amounts of acid or base to facilitate the reaction.

- Outcome: Formation of a diastereoselective intermediate with the indole core and pyridine ring attached via a methylene bridge.

This method is highly efficient, enabling rapid assembly of complex scaffolds with stereochemical control, as demonstrated in recent library syntheses.

Post-assembly Functionalization

- The intermediates obtained from the Petasis/Diels-Alder reaction are subjected to further modifications:

- Reduction: Using sodium borohydride or lithium aluminum hydride to reduce aldehyde or imine functionalities, leading to amine derivatives.

- Protection/Deprotection: Boc (tert-butyloxycarbonyl) groups are used to protect amine functionalities during subsequent steps, with deprotection achieved using acids like trifluoroacetic acid.

- Substitution reactions: Alkylation or acylation of the amine group with suitable halides or acyl chlorides to introduce the desired substituents on the nitrogen atom, tailoring the compound’s properties.

Final Assembly of (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine

- The indole ring is typically introduced via a substitution or cyclization step, often involving halogenated intermediates or via metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

- The pyridine ring is attached through nucleophilic substitution or via a metal-catalyzed coupling, ensuring regioselectivity at the 3-position of the pyridine.

Industrial Scale Considerations

- Scale-up: Continuous flow reactors and automated synthesis platforms are employed to enhance yield and reproducibility.

- Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product, with high purity required for research applications.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|---|

| 1 | Multicomponent reaction | Allylic amines, furylboronic acids, aldehydes | Ethanol, reflux | Assemble core scaffold | Diastereoselective, high yield |

| 2 | Reduction | Sodium borohydride | Methanol, room temp | Convert aldehyde/imine to amine | High efficiency |

| 3 | Protection | Boc anhydride | Base, room temp | Protect amine groups | Orthogonal protection |

| 4 | Substitution | Alkyl halides, acyl chlorides | Base, reflux | Functionalize amine | Tailors biological activity |

| 5 | Cyclization / Coupling | Metal catalysts (Pd, Cu) | Heat, inert atmosphere | Form indole and pyridine rings | Regioselective |

Research Findings and Notes

- The Petasis/Diels-Alder tandem reaction is noted for its diastereoselectivity and versatility, allowing rapid access to diverse scaffolds with multiple stereocenters.

- The use of protecting groups such as Boc enables selective functionalization, crucial for complex molecule synthesis.

- The process scalability has been demonstrated through the synthesis of thousands of compounds for screening libraries, emphasizing its industrial relevance.

- The choice of reagents and reaction conditions is optimized for high yield, purity, and stereochemical control, essential for downstream biological evaluation.

Chemical Reactions Analysis

Types of Reactions: (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of indole-6-carboxylic acid and pyridine-3-carboxylic acid derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding with target molecules, influencing their activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers of Indole Substituents

- (1H-Indol-4-ylmethyl)(pyridin-3-ylmethyl)amine (CAS: 941239-16-3): This positional isomer substitutes the indole moiety at the 4-position instead of 5. The altered substitution pattern may influence electronic properties and steric interactions with biological targets.

- N-[2-(5-Methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine (CAS: 1089343-45-2):

Features a methoxy group at the indole 5-position and an ethyl linker. The electron-donating methoxy group enhances solubility, while the ethyl spacer increases conformational flexibility, which could improve target engagement .

Key Differences :

Modifications on the Amine Group

- N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride (CAS: 1185295-06-0):

The dihydrochloride salt form improves aqueous solubility, critical for in vitro assays. The 5-indolyl substitution may alter π-π stacking interactions compared to the 6-position . - (1-Methyl-1H-indol-2-yl)methylamine (CAS: 883536-21-8):

Methylation of the indole nitrogen enhances lipophilicity (logP) and metabolic stability by blocking oxidation. Boiling point (438.8°C) and topological polar surface area (29.8) suggest strong intermolecular interactions and moderate membrane permeability .

Key Differences :

Linker and Hybrid Systems

- 6-[2-(1H-Indol-6-yl)ethyl]pyridin-2-amine (6IP): An ethyl linker replaces the methyl group, increasing flexibility. The pyridin-2-amine moiety (vs. Molecular weight (C15H15N3, 237.31) suggests larger size may impact pharmacokinetics .

- N-(4-Fluorophenyl)-N-(1H-indol-6-ylmethyl)amine (CAS: 1029773-40-7): Replaces the pyridin-3-ylmethyl group with a 4-fluorophenyl ring.

Key Differences :

Biological Activity

The compound (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The structural features of this compound include:

- An indole moiety, which is often associated with anticancer properties.

- A pyridine ring that may contribute to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Receptor Modulation : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), which is critical in cancer cell proliferation and survival. It promotes endocytosis of EGFR and inhibits PDGFRB-mediated chemotaxis, which could limit tumor growth and metastasis .

- Autophagy Regulation : It positively regulates late-stage autophagy by affecting the trafficking and function of lysosomal components. This pathway is significant in cancer treatment as it can lead to the degradation of damaged cellular components .

- DNA Damage Response : The compound activates pathways involved in DNA damage repair, including phosphorylation of proteins such as TP73 and caspase CASP9, which are crucial for apoptosis in response to severe DNA damage .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Antiproliferative Effects : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, with GI50 values comparable to established EGFR inhibitors like erlotinib .

- In Vivo Efficacy : In animal models, compounds with similar structures have shown promising results in reducing tumor size and enhancing survival rates, suggesting that this compound may have potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole and pyridine precursors. Key steps include nucleophilic substitution and reductive amination. For example, indole derivatives are often alkylated using bromomethylpyridine under basic conditions (e.g., NaH in DMF), followed by reductive amination with sodium cyanoborohydride to form the final product . Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to dichloromethane) and catalyst selection (e.g., palladium for cross-coupling reactions) to improve yields .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for verifying the amine linkage and substituent positions. For example, shifts in the indole NH proton (δ ~11 ppm) and pyridine protons (δ 8.0–9.0 ppm) confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with an expected [M+H] peak at m/z 264.1504 (CHN) .

- Computational Modeling : Density functional theory (DFT) can predict electronic properties and optimize geometries for crystallography .

Q. How should researchers address solubility challenges in biological assays?

The compound’s hydrophobicity (logP ~2.5) may require solubilization in DMSO followed by dilution in buffered solutions (e.g., PBS). Sonication or co-solvents like cyclodextrins can enhance dispersion. Stability under assay conditions should be verified via HPLC .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., kinase inhibition vs. receptor binding) may arise from assay conditions (e.g., ATP concentration) or cell-line specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) to validate results. Meta-analyses of structurally analogous compounds (e.g., 5-MeO-DALT derivatives) can provide mechanistic insights .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS applications?

- Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to enhance blood-brain barrier permeability.

- Biological Testing : Prioritize in vitro models (e.g., hERG inhibition screening) and in vivo pharmacokinetics (e.g., rodent brain penetration assays).

- Data Integration : Compare with analogues like [(1-Cyclopentylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine, which shows σ-receptor affinity, to identify critical pharmacophores .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure, and how does conformation impact activity?

Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond angles and torsion between the indole and pyridine moieties. For example, a dihedral angle >30° between the rings may reduce stacking interactions with flat binding pockets (e.g., serotonin receptors). SHELX software is recommended for refinement .

Q. How can researchers design in vivo studies to evaluate toxicity and efficacy?

- Model Selection : Use transgenic rodents for neurodegenerative disease models (e.g., tauopathy mice) to assess neuroprotection.

- Dosing : Optimize based on pharmacokinetic parameters (e.g., t from LC-MS/MS plasma analysis).

- Endpoint Analysis : Combine behavioral assays (e.g., Morris water maze) with biomarker quantification (e.g., Aβ levels in Alzheimer’s models) .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., SPR vs. ITC for binding constants) and consult databases like PubChem for comparable compounds .

- Synthetic Troubleshooting : If amination yields are low, consider alternative reducing agents (e.g., STAB instead of NaBH) or protect indole NH with Boc groups during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.